3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane
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Overview
Description
3-(6-Chloropyridin-3-yl)-2-azabicyclo[222]octane is a bicyclic organic compound that features a chloropyridine moiety attached to an azabicyclo[222]octane structure
Preparation Methods
The synthesis of 3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane typically begins with readily available starting materials such as 4-piperidone . The synthetic route involves several key steps:
Preparation and Resolution of Piperidin-4-ylacetic Acid: This step is crucial for obtaining high yields of the pure enantiomer.
Reduction to Chiral 4-Hydroxyethylpiperidine: This intermediate is then subjected to intramolecular N-alkylation to form the bicyclic structure.
Chemical Reactions Analysis
3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing selective muscarinic agonists, which have potential therapeutic applications.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies related to neuroblocking activities and insecticidal properties.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. For instance, as a muscarinic agonist, it binds to muscarinic receptors, leading to various physiological effects . The pathways involved include modulation of neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Similar compounds to 3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): This compound is also a bicyclic amine but lacks the chloropyridine moiety.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
185683-50-5 |
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Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
3-(6-chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H15ClN2/c13-11-6-3-9(7-14-11)12-8-1-4-10(15-12)5-2-8/h3,6-8,10,12,15H,1-2,4-5H2 |
InChI Key |
MIQDOAYSGVLCFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(N2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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